molecular formula C13H12F3NO2 B171946 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol CAS No. 141819-91-2

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol

Cat. No. B171946
M. Wt: 271.23 g/mol
InChI Key: BQYBIZJTLUWSLE-UHFFFAOYSA-N
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Patent
US06642389B2

Procedure details

7.33 g of the above prepared [5-methyl-2-(4-trifluoromethyl-phenyl)-oxazol-4-yl]-acetic acid (25.7 mmol) was dissolved in 120 ml of abs. THF and treated at 0° C. with 64 ml 1M BH3THF (2.5 eq.). The reaction mixture was then kept over night et ambient temperature. Careful quenching with MeOH and ice, twofold extraction with AcOEt, washing with water and brine, drying over magnesium sulfate, and evaporation of the solvents left a crude product which was refluxed for 30 min. in MeOH to liberate quantitatively the free alcohol. Flash chromatography (SiO2, hexane/AcOEt=7/3) delivered finally 6.38 g of the title compound as off-white crystals.
Name
[5-methyl-2-(4-trifluoromethyl-phenyl)-oxazol-4-yl]-acetic acid
Quantity
25.7 mmol
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:17][C:18](O)=[O:19].B.C1COCC1>C1COCC1>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:8]=[CH:9][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:12]=2)=[N:4][C:3]=1[CH2:17][CH2:18][OH:19] |f:1.2|

Inputs

Step One
Name
[5-methyl-2-(4-trifluoromethyl-phenyl)-oxazol-4-yl]-acetic acid
Quantity
25.7 mmol
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=C(C=C1)C(F)(F)F)CC(=O)O
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 120 ml of abs
WAIT
Type
WAIT
Details
The reaction mixture was then kept over night
CUSTOM
Type
CUSTOM
Details
et ambient temperature
CUSTOM
Type
CUSTOM
Details
Careful quenching with MeOH and ice, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate, and evaporation of the solvents
WAIT
Type
WAIT
Details
left a crude product which
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min. in MeOH
Duration
30 min

Outcomes

Product
Name
Type
Smiles
CC1=C(N=C(O1)C1=CC=C(C=C1)C(F)(F)F)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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